N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide
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Overview
Description
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide is an organic compound belonging to the class of amides It features a benzylidene group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide typically involves the condensation of 4-aminobenzaldehyde with benzylamine, followed by acetylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or acetic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analogue with similar structural features but lacking the benzylidene group.
N-benzylacetamide: Contains a benzyl group instead of the benzylidene moiety.
N-(4-nitrophenyl)acetamide: Features a nitro group on the phenyl ring, altering its reactivity and properties.
Uniqueness
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
76269-55-1 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-(benzyliminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O/c1-13(19)18-16-9-7-15(8-10-16)12-17-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) |
InChI Key |
PZVNJSYZZJKYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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